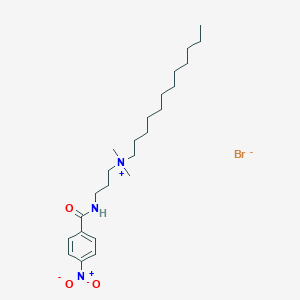![molecular formula C9H6N2OS B012975 [1,3]Thiazolo[3,2-a]benzimidazol-7-ol CAS No. 103029-73-8](/img/structure/B12975.png)
[1,3]Thiazolo[3,2-a]benzimidazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Thiazolo[3,2-a]benzimidazol-6-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]thiazolo[3,2-a]benzimidazol-6-ol typically involves the cyclization of 2-mercaptobenzimidazole with various ketones. One common method includes the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid (AcOH) and sulfuric acid (H₂SO₄), followed by cyclization using polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene . Another method involves the reaction of 2-mercaptobenzimidazole with bromomalononitrile in ethanol, followed by cyclization with anhydrous sodium acetate .
Industrial Production Methods
While specific industrial production methods for [1,3]thiazolo[3,2-a]benzimidazol-6-ol are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
[1,3]Thiazolo[3,2-a]benzimidazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
[1,3]Thiazolo[3,2-a]benzimidazol-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [1,3]thiazolo[3,2-a]benzimidazol-6-ol involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of essential cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Thiazolo[3,2-a]benzimidazole
- Thiazolo[3,2-a]benzimidazol-3(2H)-one
- 2-Substituted-thiazolo[3,2-a]benzimidazole derivatives
Uniqueness
[1,3]Thiazolo[3,2-a]benzimidazol-6-ol is unique due to its specific structural features, which confer distinct biological activities compared to other similar compounds. Its hydroxyl group at the 6-position enhances its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science .
Propiedades
Número CAS |
103029-73-8 |
|---|---|
Fórmula molecular |
C9H6N2OS |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
[1,3]thiazolo[3,2-a]benzimidazol-7-ol |
InChI |
InChI=1S/C9H6N2OS/c12-6-1-2-7-8(5-6)11-3-4-13-9(11)10-7/h1-5,12H |
Clave InChI |
CFOYBMZNEPCRQX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)N3C=CSC3=N2 |
SMILES canónico |
C1=CC2=C(C=C1O)N3C=CSC3=N2 |
Sinónimos |
Thiazolo[3,2-a]benzimidazol-6-ol (6CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)









![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
